molecular formula C12H15NO2 B1296366 N-(2,3-dimethylphenyl)-3-oxobutanamide CAS No. 55909-76-7

N-(2,3-dimethylphenyl)-3-oxobutanamide

Cat. No.: B1296366
CAS No.: 55909-76-7
M. Wt: 205.25 g/mol
InChI Key: JLBRPUWVDHSZKB-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-3-oxobutanamide is a chemical compound for professional research applications. This compound, with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol, is part of a class of organic substances known as beta-keto amides . Compounds in this structural family are recognized for their utility as key intermediates in synthetic organic chemistry. Structurally related compounds, such as the 2,4-dimethylphenyl isomer, are well-established intermediates in the industrial synthesis of dyes and organic pigments . Furthermore, the broader class of 3-oxobutanamide (acetoacetamide) derivatives is of significant interest in pharmaceutical research. For instance, similar structures serve as precursors in the synthesis of tetrahydroquinolone derivatives, which are investigated as allosteric modulators for G protein-coupled receptors like Free Fatty Acid Receptor 3 (FFA3) . Research into FFA3 is exploring its potential role in metabolic, inflammatory diseases, and immune responses . The reactivity of the beta-keto amide group also makes it a valuable building block for the synthesis of more complex molecules, including α-diazo amides, which are used in metal-catalyzed carbenoid chemistry to generate diverse molecular scaffolds for drug discovery . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,3-dimethylphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8-5-4-6-11(10(8)3)13-12(15)7-9(2)14/h4-6H,7H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBRPUWVDHSZKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60204507
Record name N-(Dimethylphenyl)-3-oxobutyramide
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Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55909-76-7, 80357-48-8
Record name N-(Dimethylphenyl)-3-oxobutyramide
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Record name NSC165880
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Record name N-(Dimethylphenyl)-3-oxobutyramide
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Record name N-(dimethylphenyl)-3-oxobutyramide
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Preparation Methods

Reaction Overview

The most common method for synthesizing N-(2,3-dimethylphenyl)-3-oxobutanamide involves the acylation of 2,3-dimethylaniline with an appropriate acylating agent such as 3-oxobutanoyl chloride. This reaction typically occurs in the presence of a base to neutralize the byproducts.

Procedure

  • Reactants:

    • 2,3-Dimethylaniline (C8H11N)
    • 3-Oxobutanoyl chloride (C4H5ClO2)
    • Base: Pyridine or triethylamine
  • Reaction Conditions:

    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
    • Temperature: Reflux (~60–80°C)
    • Reaction Time: 4–6 hours
  • Steps:

    • Dissolve 2,3-dimethylaniline in the solvent.
    • Add the base to the solution to act as an acid scavenger.
    • Slowly add 3-oxobutanoyl chloride dropwise while maintaining stirring.
    • Reflux the mixture for several hours.
    • Cool the reaction mixture and extract the product using an organic solvent like ethyl acetate.
    • Purify the crude product via recrystallization or column chromatography.

Yield and Purity

  • Typical yield: 75–85%
  • Purity: ~95% after purification

Microwave-Assisted Synthesis

Microwave heating has been shown to accelerate amide bond formation, offering a rapid and efficient alternative to conventional heating.

Procedure

  • Reactants:

    • Same as conventional synthesis.
  • Reaction Conditions:

    • Equipment: Microwave reactor
    • Solvent: Ethanol or acetonitrile
    • Temperature: ~120°C
    • Reaction Time: 15–30 minutes
  • Steps:

    • Combine all reactants in a microwave reactor vial.
    • Heat under microwave irradiation at controlled temperature and pressure.
    • Isolate the product by solvent extraction and purify through recrystallization.

Advantages

  • Significantly reduced reaction time.
  • Comparable yields (80–90%) with high purity.

Continuous Flow Synthesis

This method is particularly suitable for industrial-scale production due to its efficiency and scalability.

Procedure

  • Reactants and Catalyst:

    • 2,3-Dimethylaniline
    • Acylating agent (e.g., acetic anhydride or acetyl chloride)
    • Catalyst: Solid-supported acid or base catalyst
  • Reaction Conditions:

    • Reactor Type: Fixed-bed continuous flow reactor
    • Temperature: ~100–150°C
    • Pressure: Elevated (~10 bar)
  • Steps:

    • Feed reactants continuously into the reactor.
    • Allow the reaction to proceed over a catalytic bed.
    • Collect the product stream and purify via distillation or crystallization.

Yield and Efficiency

  • High yield (>90%) with consistent product quality.
  • Reduced waste generation compared to batch processes.

Enzymatic Catalysis

Biocatalysis offers an environmentally friendly approach using nitrile hydratase enzymes to convert nitriles into amides.

Procedure

  • Reactants:

    • Substrate: 2,3-Dimethylbenzonitrile
    • Enzyme source: Rhodococcus erythropolis or Nocardia globerula
  • Reaction Conditions:

    • pH Range: 6–10
    • Temperature: 20–40°C
    • Solvent System: Aqueous buffer
  • Steps:

    • Prepare an aqueous solution of nitrile substrate.
    • Add enzyme preparation (either whole cells or purified enzyme).
    • Stir at controlled temperature until complete conversion is achieved.
    • Extract the amide product using organic solvents like dichloromethane.

Advantages

  • High selectivity for the desired product.
  • Mild reaction conditions reduce energy consumption.

Data Table Summary of Methods

Method Reactants Conditions Yield (%) Purity (%) Advantages
Conventional Acylation 2,3-Dimethylaniline + Acyl Chloride Reflux (~60–80°C), Base 75–85 ~95 Simple setup
Microwave-Assisted Same as above Microwave (~120°C) 80–90 ~95 Rapid synthesis
Continuous Flow Same as above Fixed-bed reactor (~100°C) >90 ~98 Scalable, efficient
Enzymatic Catalysis Nitrile + Enzyme Aqueous buffer (20–40°C) ~85 ~99 Eco-friendly, high selectivity

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-3-oxobutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: N-substituted amides.

Scientific Research Applications

Organic Synthesis

N-(2,3-dimethylphenyl)-3-oxobutanamide serves as an important intermediate in organic synthesis. It is utilized in the production of more complex organic molecules and can act as a reagent in various organic reactions. Its unique structure allows for specific reactivity patterns that are beneficial in synthetic pathways.

Pharmacological Studies

The compound has garnered attention for its potential pharmacological properties. Preliminary studies indicate that it may interact with biological systems in ways that could lead to therapeutic applications:

  • Cardiac Effects : Research suggests that this compound may influence cardiac sodium channels, potentially reducing myocardial excitability and offering therapeutic benefits for arrhythmias.
  • Anti-inflammatory Properties : There is evidence to suggest that the compound exhibits anti-inflammatory effects by modulating immune responses and influencing cellular signaling pathways.
  • Antimicrobial Activity : Initial studies have indicated potential antimicrobial properties against certain bacterial strains, highlighting its applicability as an antimicrobial agent.

Material Science

In industry, this compound is explored for its role in producing specialty chemicals and materials with specific properties. Its unique chemical structure allows for tailored applications in various industrial processes.

Case Study 1: Cardiac Applications

A study investigated the effects of this compound on cardiac cells. The results demonstrated a significant reduction in excitability within myocardial cells when exposed to the compound, suggesting its potential use in treating cardiac arrhythmias.

Case Study 2: Anti-inflammatory Research

In a controlled experiment assessing the anti-inflammatory effects of this compound, researchers found that it significantly reduced inflammatory markers in vitro. This study opens avenues for further exploration into its use as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-3-oxobutanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide
  • N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide

Uniqueness

N-(2,3-dimethylphenyl)-3-oxobutanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility, making it valuable for targeted applications in research and industry.

Biological Activity

N-(2,3-dimethylphenyl)-3-oxobutanamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

This compound has the molecular formula C12H15NO2C_{12}H_{15}NO_2 and a molecular weight of 205.25 g/mol. It features a 3-oxobutanamide functional group attached to a dimethyl-substituted phenyl ring. The compound exhibits a melting point of approximately 175-176 °C, indicating stability under standard laboratory conditions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. It is known to act as an inhibitor of specific enzymes or receptors, leading to alterations in cellular pathways. For instance, it may inhibit the activity of certain proteases or kinases, affecting signal transduction and metabolic processes.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, inhibiting certain bacterial strains effectively. Studies suggest its potential utility in developing new antimicrobial therapies.
  • Anti-inflammatory Properties : this compound exhibits significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Cytotoxicity : Preliminary studies indicate that the compound may possess cytotoxic properties against various cancer cell lines, suggesting its potential role in cancer therapy.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other substituted phenyl amides and ketones. Below is a comparison table highlighting these compounds:

Compound NameStructure TypeKey Features
N-(2,4-Dimethylphenyl)-3-oxobutanamideAmide/KetoneSimilar structure; different methyl substitution
N-(Phenyl)-3-oxobutanamideAmide/KetoneLacks dimethyl substitution; simpler structure
N-(2-Methoxyphenyl)-3-oxobutanamideAmide/KetoneContains methoxy group instead of dimethyl

The unique methyl substitutions at the 2 and 3 positions on the phenyl ring of this compound influence its biological activity and chemical reactivity compared to these similar compounds .

Case Studies and Research Findings

  • Antimicrobial Studies : In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, it showed effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent in clinical settings.
  • Anti-inflammatory Research : A study focusing on the anti-inflammatory properties revealed that the compound could significantly reduce inflammation markers in cell cultures treated with pro-inflammatory cytokines. This suggests a mechanism that may involve the inhibition of specific inflammatory pathways.
  • Cytotoxicity Assays : Research involving cytotoxicity assays on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) indicated that this compound possesses potent anti-cancer activity. The results highlighted its potential as a lead compound in drug development targeting cancer treatment.

Q & A

Q. What are the recommended methods for synthesizing N-(2,3-dimethylphenyl)-3-oxobutanamide with high purity?

The compound can be synthesized via oxidation of 3-oxobutanamide precursors using (diacetoxyiodo)benzene (DIB), which reliably produces 2,2-dihalo derivatives. Substituents on the aromatic ring (e.g., chloro, methoxy) do not significantly affect reaction efficiency. Optimize yield (typically 75–85%) by adjusting stoichiometry (DIB:substrate ratio of 1.2:1) and reaction time (2–4 hours at 80°C). Purify via column chromatography using ethyl acetate/hexane gradients .

Q. What crystallographic tools are essential for resolving the molecular structure of this compound?

Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) for small-molecule crystallography. Visualize thermal ellipsoids with ORTEP-3. Validate structures using checkCIF/PLATON to identify positional disorder or missed symmetry. Key metrics: R1 < 5%, wR2 < 15%, and maximum residual electron density < 1.0 eÅ⁻³ .

Q. How does the substitution pattern on the aromatic ring influence the compound’s physicochemical properties?

Ortho-substituents (e.g., 2,3-dimethyl groups) increase steric hindrance, reducing solubility in polar solvents (DMSO solubility ~10 mg/mL). LogP calculations predict higher lipophilicity compared to para-substituted analogs, impacting bioavailability. Spectroscopic analysis (e.g., IR carbonyl stretches at ~1700 cm⁻¹) confirms electronic effects of substituents .

Advanced Research Questions

Q. How can researchers analyze reaction mechanisms involving this compound in oxidative transformations?

Employ density functional theory (DFT) to model transition states in DIB-mediated oxidations. Pair with kinetic studies (variable temperature NMR) to identify rate-determining steps. Cross-validate with isotopic labeling (e.g., ¹⁸O tracing) to confirm oxygen transfer pathways. Mechanistic insights include halogen radical intermediates and keto-enol tautomerization .

Q. What strategies resolve contradictions in crystallographic data interpretation for this compound?

For bond lengths/angles deviating >3σ from expected values, reassess refinement constraints (e.g., anisotropic displacement parameters). Address twinning or disorder using SHELXL’s TWIN/BASF commands and validate with R1/wR2 convergence metrics. Cross-check with spectroscopic data (e.g., ¹H NMR coupling constants for conformational analysis) .

Q. What comparative approaches evaluate the biological activity of this compound against structurally related amides?

Conduct competitive binding assays using fluorescence polarization to measure IC₅₀ values against target enzymes. Pair with molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity. Validate via structure-activity relationship (SAR) analysis of analogs (e.g., halogenated vs. methoxy derivatives) .

Q. How is this compound utilized in the development of azo pigments, and what analytical methods confirm its structural role?

As a bis-azo component in Pigment Yellow 12, its planar conformation enhances lightfastness. Use MALDI-TOF MS to verify dimeric structure and X-ray photoelectron spectroscopy (XPS) to confirm azo (-N=N-) linkage integrity. Compare XRD patterns with CIF databases to ensure phase purity. Key azo bond length ~1.25 Å, dihedral angle < 10° .

Q. Methodological Notes

  • Synthesis : Prioritize inert atmospheres to prevent side reactions during DIB-mediated oxidation.
  • Crystallography : Collect high-resolution data (d-spacing < 0.8 Å) for accurate refinement.
  • Biological Assays : Include positive controls (e.g., Fasentin for glucose uptake inhibition) to benchmark activity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,3-dimethylphenyl)-3-oxobutanamide
Reactant of Route 2
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